Carzelesin, also designated as U-80244, is derived from a series of chemical modifications of pyrroloindole structures. Its classification as a prodrug indicates that it undergoes transformation within the body to become an active form capable of interacting with biological targets. This compound is part of a broader category of anticancer agents that target DNA, specifically by forming covalent adducts that disrupt cellular replication and transcription processes.
The synthesis of Carzelesin involves several intricate steps designed to produce the desired cyclopropylpyrroloindole structure. The key synthetic route includes the condensation of (S)-N-[2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,2,3,6-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrol-3-ylcarbonyl]-1H-indol-5-yl]-6-(diethylamino)benzofuran-2-carboxamide with phenyl isocyanate. This reaction is facilitated by triethylamine in tetrahydrofuran (THF), resulting in the formation of Carzelesin through a series of controlled chemical reactions.
The molecular formula for Carzelesin is C41H37ClN6O5, indicating a complex structure with multiple functional groups. The compound features a unique cyclopropyl moiety linked to a pyrroloindole framework, which is essential for its biological activity.
The structural representation can be described using various chemical notation systems:
This complex structure contributes to its unique pharmacological properties.
Carzelesin undergoes a two-step activation process to become biologically active:
This activation pathway highlights the importance of metabolic processes in determining the efficacy of Carzelesin as an anticancer agent.
The mechanism by which Carzelesin exerts its anticancer effects involves selective binding to DNA. Once activated to U-76074, it forms covalent adducts with DNA, leading to disruptions in replication and transcription. This action ultimately triggers cell cycle arrest and apoptosis in cancer cells. Studies have shown that Carzelesin demonstrates significant potency against various cancer cell lines and solid tumors while exhibiting relatively low toxicity towards normal cells .
In preclinical models, Carzelesin has shown remarkable efficacy against mouse L1210 leukemia and pancreatic ductal adenocarcinoma, achieving up to 97% tumor growth inhibition .
Carzelesin possesses distinct physical and chemical properties that influence its behavior in biological systems:
The stability and reactivity of Carzelesin are crucial for its function as an anticancer drug; it must be sufficiently stable in circulation while being readily activated within target tissues.
Carzelesin has been primarily investigated for its applications in oncology. Its ability to selectively target cancer cells makes it a valuable candidate for further development in cancer therapeutics. Research continues into optimizing its formulation and delivery methods to enhance its efficacy and minimize side effects.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3